4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Description
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-18-9-3-4-12(19-2)10(7-9)13-14-11(5-6-15-13)16-8-17-14/h3-4,7-8,13,15H,5-6H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJLGOINCQIVAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCN2)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves the following steps:
Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and a carbonyl compound.
Introduction of the 2,5-Dimethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where the 2,5-dimethoxyphenyl group is introduced onto the imidazo[4,5-c]pyridine core.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazo[4,5-c]pyridine derivatives.
Reduction: Reduction reactions can modify the imidazo[4,5-c]pyridine core, potentially leading to the formation of tetrahydro derivatives.
Substitution: The 2,5-dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazo[4,5-c]pyridine N-oxides, while reduction could produce tetrahydro derivatives.
Scientific Research Applications
Pharmacological Applications
1. Antihypertensive Activity
Research has indicated that derivatives of imidazo[4,5-c]pyridine exhibit significant antihypertensive properties. The compound has been studied for its potential to lower blood pressure by acting on specific receptors and pathways involved in vascular regulation. A patent document highlights the synthesis and evaluation of related compounds that demonstrate promising antihypertensive effects .
2. Neuropharmacological Effects
The compound has been investigated for its neuropharmacological properties, particularly its potential as an anxiolytic agent. Studies suggest that it may modulate neurotransmitter systems, which could lead to therapeutic applications in anxiety disorders. The structural similarities with known anxiolytics provide a basis for further exploration in this area.
3. Anticancer Activity
Emerging research points to the anticancer potential of imidazo[4,5-c]pyridine derivatives. Compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound's role in targeting cancer pathways remains an area of active investigation.
Biochemical Applications
1. Enzyme Inhibition
The compound's structural features allow it to interact with various enzymes, making it a candidate for enzyme inhibition studies. For instance, imidazo[4,5-c]pyridine derivatives have been explored as inhibitors of protein kinases and phosphodiesterases, which are crucial in cellular signaling pathways.
2. pH Sensing
Recent studies have focused on the synthesis of imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. These compounds exhibit unique photophysical properties that change with pH variations, indicating that similar derivatives could be developed for environmental monitoring or biological applications .
Case Studies
Case Study 1: Antihypertensive Research
A study documented the synthesis of several imidazo[4,5-c]pyridine derivatives and their evaluation for antihypertensive activity. The results demonstrated a significant reduction in systolic blood pressure in animal models when administered at specific dosages .
Case Study 2: Neuropharmacological Screening
In a neuropharmacological screening program, the compound was tested alongside other derivatives for anxiolytic effects using behavioral assays in rodents. The findings suggested that certain modifications to the imidazo[4,5-c]pyridine framework enhanced its anxiolytic efficacy .
Data Tables
Mechanism of Action
The mechanism by which 4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The 2,5-dimethoxyphenyl group can enhance binding affinity and specificity, while the imidazo[4,5-c]pyridine core can modulate the compound’s overall activity. Pathways involved may include signal transduction cascades and metabolic pathways.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The substituent at the 4-position of the imidazopyridine core significantly alters physicochemical and biological properties. Below is a comparative analysis of key derivatives:
Biological Activity
4-(2,5-Dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a compound of significant interest due to its potential therapeutic applications. Its structure allows for various interactions with biological targets, leading to a range of biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antitumor, antibacterial, and antiviral properties.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 259.31 g/mol. The compound features a tetrahydroimidazo[4,5-c]pyridine core substituted with a dimethoxyphenyl group.
Antitumor Activity
Research indicates that imidazopyridine derivatives exhibit substantial antitumor activity. For instance:
- In vitro studies have demonstrated that certain derivatives of imidazo[4,5-b]pyridine can inhibit cancer cell proliferation across various human cancer cell lines. Notably, compounds with IC50 values ranging from 0.2 to 0.6 μM were identified as particularly potent against specific cancer types .
- The mechanism of action often involves interference with cellular processes such as tubulin polymerization and DNA intercalation .
Antibacterial Activity
The antibacterial properties of this compound have been explored in several studies:
- Compounds structurally related to this imidazopyridine have shown effectiveness against various bacterial strains. For example, certain derivatives exhibited promising activity against both Gram-positive and Gram-negative bacteria .
- The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the imidazopyridine scaffold can enhance antibacterial potency .
Antiviral Activity
While less extensively studied than antitumor and antibacterial activities, some research indicates potential antiviral effects:
- Certain imidazopyridine derivatives have been evaluated for their ability to inhibit viral replication in vitro. The results suggest that these compounds may interfere with viral entry or replication processes .
Case Study 1: Antitumor Efficacy
A study conducted on various imidazopyridine derivatives highlighted the effectiveness of compounds similar to this compound in inhibiting the proliferation of HeLa cells. The most active compounds demonstrated selective toxicity towards cancer cells while sparing normal cells .
Case Study 2: Structure-Activity Relationship
A comprehensive SAR analysis revealed that the introduction of lipophilic groups at specific positions significantly enhanced the biological activity of tetrahydroimidazo[4,5-c]pyridine derivatives. This finding underscores the importance of molecular modifications in developing effective therapeutic agents .
Summary Table of Biological Activities
| Biological Activity | Activity Type | IC50 (μM) | Cell Lines/Organisms Tested |
|---|---|---|---|
| Antitumor | Inhibition | 0.2 - 0.6 | Various human cancer cell lines |
| Antibacterial | Inhibition | Varies | Gram-positive and Gram-negative bacteria |
| Antiviral | Inhibition | Not specified | Various viral strains |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, and what are the critical optimization steps?
- Methodological Answer : The synthesis typically involves multi-step functionalization of the imidazo[4,5-c]pyridine core. A common approach includes:
Core Preparation : Start with 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine derivatives (e.g., benzyl-protected intermediates) synthesized via refluxing dimethoxymethane with HCl .
Substitution : Introduce the 2,5-dimethoxyphenyl group via coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. Ensure rigorous pH control (e.g., pH 10 with NaHCO₃) during workup to prevent decomposition .
Deprotection : Remove protecting groups (e.g., trityl or benzyl) using catalytic hydrogenation (Pd/C, H₂, MeOH) .
- Key Optimization : Monitor reaction progress via TLC and optimize solvent systems (e.g., DCM/DMF for solubility) to improve yields (typically 48–78% for intermediates) .
Q. How can researchers validate the structural identity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR Analysis : Assign peaks using ¹H and ¹³C NMR. For example, the imidazole proton resonates at δ 7.8–8.2 ppm, while the tetrahydro-pyridine protons appear as multiplet signals between δ 2.5–4.0 ppm. Methoxy groups (OCH₃) show singlet peaks at δ ~3.8 ppm .
- HPLC-MS : Use reverse-phase C18 columns with a gradient of MeCN/H₂O (0.1% formic acid) to confirm purity (>95%) and molecular ion peaks (e.g., [M+H]+ at calculated m/z) .
Advanced Research Questions
Q. How can contradictory data in reaction yields or spectral assignments be resolved during synthesis?
- Methodological Answer :
- Yield Discrepancies : Variations (e.g., 48% vs. 78% in similar steps) may arise from solvent purity, trace moisture, or incomplete deprotection. Use anhydrous solvents, inert atmospheres, and repeat chromatography with alternative eluents (e.g., MeOH/DCM gradients) .
- Spectral Ambiguities : For overlapping NMR signals, employ 2D techniques (HSQC, HMBC) to resolve coupling patterns. Cross-validate with computational modeling (DFT) for predicted chemical shifts .
Q. What strategies are effective for optimizing the compound’s solubility and bioavailability in preclinical models?
- Methodological Answer :
- Salt Formation : Convert the free base to a hydrochloride salt (e.g., dihydrochloride) to enhance aqueous solubility, as demonstrated for related imidazopyridines .
- Formulation : Use co-solvents (e.g., PEG 400) or lipid-based carriers for in vivo studies. Preclinical testing in rats showed improved solubility for analogs with fluorinated aryl groups .
- SAR Insights : Introduce polar substituents (e.g., pyrimidine rings) to the imidazole core while maintaining P2X7 receptor affinity (ED₅₀ ~0.06 mg/kg in rat models) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs targeting histamine or purinergic receptors?
- Methodological Answer :
- Core Modifications : Replace the 2,5-dimethoxyphenyl group with bioisosteres (e.g., 4-fluorophenyl or 4-bromophenyl) to assess receptor selectivity. For example, 4-(4-fluorophenyl) analogs showed higher H3 receptor binding .
- Functionalization : Add methyl or ethyl groups to the tetrahydro-pyridine ring to modulate lipophilicity. Methyl-substituted derivatives exhibited improved blood-brain barrier penetration in P2X7 antagonist studies .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding to histamine H3/H4 or P2X7 receptors, prioritizing analogs with ΔG < -8 kcal/mol .
Q. What experimental protocols are recommended for evaluating metabolic stability and toxicity in early-stage development?
- Methodological Answer :
- Microsomal Assays : Incubate the compound with rat/human liver microsomes (RLM/HLM) and monitor degradation via LC-MS. Calculate half-life (t₁/₂) using pseudo-first-order kinetics .
- Cytotoxicity Screening : Use HEK293 or HepG2 cells for MTT assays. Related imidazopyridines showed IC₅₀ > 50 µM, indicating low acute toxicity .
- hERG Channel Assay : Perform patch-clamp studies to assess cardiac risk. Fluorinated analogs demonstrated negligible hERG inhibition at 10 µM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
